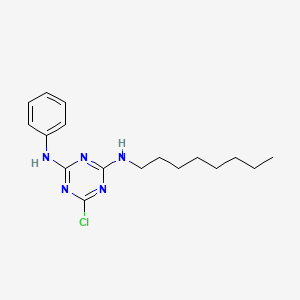![molecular formula C25H29N3O2S B11540160 ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate](/img/structure/B11540160.png)
ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and is further functionalized with an ethyl benzoate group and a methylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction between the spirocyclic intermediate and an aromatic amine, such as 3-methylphenylamine. This step may require a dehydrating agent to drive the reaction to completion.
Functionalization with Methylsulfanyl and Ethyl Benzoate Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic ring and the spirocyclic core can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Applications De Recherche Scientifique
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[(4Z)-4-[(2-ethylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
- Ethyl 4-[(4Z)-4-[(4-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
Uniqueness
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may enhance its binding affinity to certain biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C25H29N3O2S |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
ethyl 4-[4-(3-methylphenyl)imino-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate |
InChI |
InChI=1S/C25H29N3O2S/c1-4-30-22(29)19-11-13-21(14-12-19)28-24(31-3)27-23(25(28)15-6-5-7-16-25)26-20-10-8-9-18(2)17-20/h8-14,17H,4-7,15-16H2,1-3H3 |
Clé InChI |
JCJOSZXCNPTOFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C)C24CCCCC4)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)

![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11540120.png)
![2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B11540121.png)
![(3E)-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11540126.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11540128.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11540135.png)
![N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11540142.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11540150.png)

![N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11540181.png)
![2,8-bis(2,4-dimethylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540191.png)
![3-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11540198.png)
